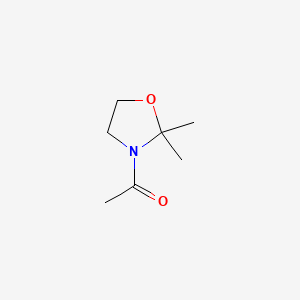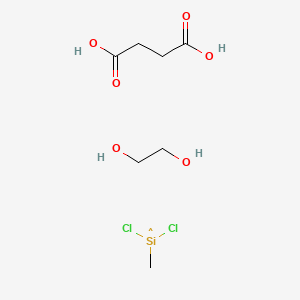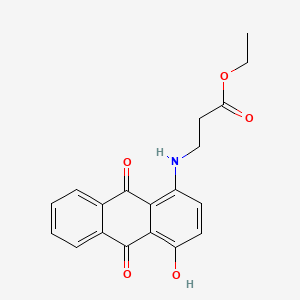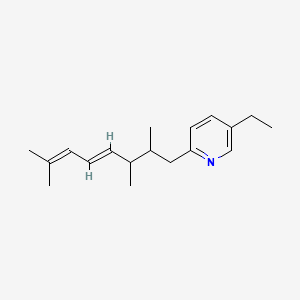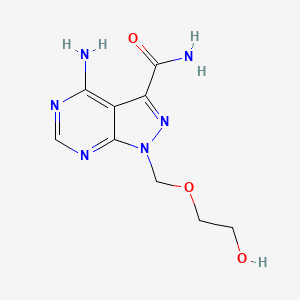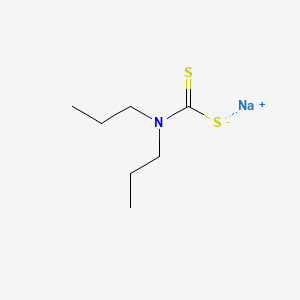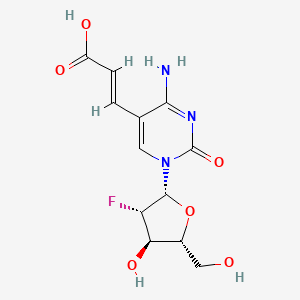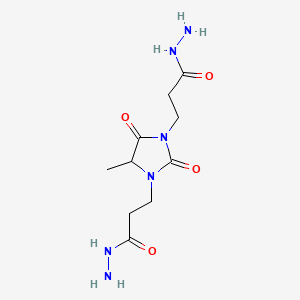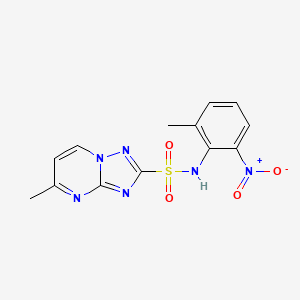
2H-Pyran, 5,6-dihydro-4-methyl-2-((2,2,3-trimethyl-3-cyclopenten-1-yl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran, 5,6-dihydro-4-methyl-2-((2,2,3-trimethyl-3-cyclopenten-1-yl)methyl)- is an organic compound belonging to the class of pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This specific compound is characterized by its unique structure, which includes a cyclopentene ring and multiple methyl groups, contributing to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 5,6-dihydro-4-methyl-2-((2,2,3-trimethyl-3-cyclopenten-1-yl)methyl)- can be achieved through various synthetic routes. One common method involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . This reaction typically requires careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would likely include steps such as distillation, crystallization, and purification to isolate the final product. Advanced techniques like column chromatography and high vacuum distillation may be employed to achieve the required purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran, 5,6-dihydro-4-methyl-2-((2,2,3-trimethyl-3-cyclopenten-1-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrans with various functional groups.
Wissenschaftliche Forschungsanwendungen
2H-Pyran, 5,6-dihydro-4-methyl-2-((2,2,3-trimethyl-3-cyclopenten-1-yl)methyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
Wirkmechanismus
The mechanism of action of 2H-Pyran, 5,6-dihydro-4-methyl-2-((2,2,3-trimethyl-3-cyclopenten-1-yl)methyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Pyran, 5,6-dihydro-2-methyl-: Similar in structure but lacks the cyclopentene ring.
2H-Pyran, 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-: Contains a propenyl group instead of the cyclopentene ring.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one: A pyranone derivative with different functional groups.
Uniqueness
The uniqueness of 2H-Pyran, 5,6-dihydro-4-methyl-2-((2,2,3-trimethyl-3-cyclopenten-1-yl)methyl)- lies in its specific structural features, such as the presence of a cyclopentene ring and multiple methyl groups
Eigenschaften
CAS-Nummer |
947237-84-5 |
|---|---|
Molekularformel |
C15H24O |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
4-methyl-6-[(2,2,3-trimethylcyclopent-3-en-1-yl)methyl]-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C15H24O/c1-11-7-8-16-14(9-11)10-13-6-5-12(2)15(13,3)4/h5,9,13-14H,6-8,10H2,1-4H3 |
InChI-Schlüssel |
SKVYFQORJTUVTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(OCC1)CC2CC=C(C2(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


